KAD-1229-d8 Calcium Hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

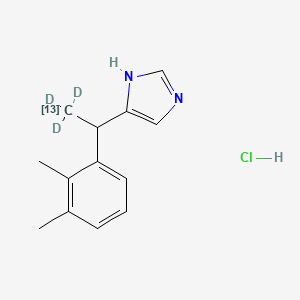

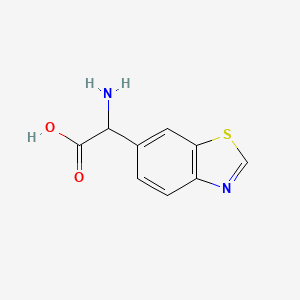

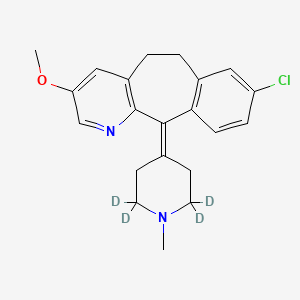

KAD-1229-d8 Calcium Hydrate, also known as Mitiglinide-d8 calcium hydrate, is a deuterium-labeled version of Mitiglinide calcium hydrate . It is an insulinotropic agent and an ATP-sensitive K+ (KATP) channel antagonist . It is highly specific to the Kir6.2/SUR1 complex, which is the pancreatic beta-cell KATP channel .

Molecular Structure Analysis

The molecular formula of KAD-1229-d8 Calcium Hydrate is C19H19D8NO4•1/2Ca . The molecular weight is 361.51 . The SMILES representation of its structure is [H][C@@]12C@@(C(O)=O)C([2H])([2H])C3=C([2H])C([2H])=C([2H])C([2H])=C3[2H])=O)C2)([H])CCCC1.O .Applications De Recherche Scientifique

Insulinotropic Action

KAD-1229-d8 Calcium Hydrate, also known as calcium (2S)-2-benzyl-3-(cis-hexahydro-2-isoindolinyl-carbonyl) propionate dihydrate, has been extensively studied for its insulinotropic action. It stimulates insulin secretion in rat pancreatic cells and perfused pancreas in a concentration-dependent manner, indicating its potential in managing blood glucose levels. This action is similar to sulfonylurea compounds, despite KAD-1229's non-sulfonylurea structure. It acts on ATP-sensitive K+ channels in pancreatic B-cells, a critical pathway in insulin secretion (Ohnota et al., 1995).

Ionophoretic Properties

Studies have demonstrated that KAD-1229 possesses calcium ionophoretic activity, indicating its ability to modulate cationic fluxes in pancreatic islet cells. This property contributes to its insulinotropic action and is integral to its role in altering cellular processes associated with diabetes management (Malaisse et al., 1995).

Impact on Glucose Metabolism

KAD-1229 impacts liver metabolism by increasing L-lactate production and inhibiting gluconeogenesis in isolated rat hepatocytes. These effects are accompanied by an increase in cellular content of fructose-2,6-bisphosphate, suggesting that KAD-1229's action extends beyond pancreatic effects and involves significant hepatic interactions (Nakashima et al., 1996).

Structural and Conformational Analysis

The structure of KAD-1229, particularly its calcium complexes, has been analyzed to understand its mechanism of action. The conformation and hydrophobic energy of KAD-1229 play a crucial role in its hypoglycemic activity, highlighting the importance of its molecular structure in its pharmacological effects (Lins et al., 1995).

Therapeutic Effects in Diabetic Models

KAD-1229 has shown positive effects in animal models of diabetes, particularly in improving post-prandial hyperglycemia and diabetic complications. It demonstrates a rapid and short-acting insulinotropic effect, which is beneficial for controlling postprandial plasma glucose levels in non-insulin-dependent diabetes mellitus (NIDDM) rats (Ohnota et al., 1996).

Mechanism of Action in Cell Lines

Studies have investigated KAD-1229's mechanism of action in pancreatic beta-cell lines, confirming its ability to bind to sulfonylurea receptors and inhibit ATP-sensitive K+ channels. This inhibition results in plasma membrane depolarization and subsequent insulin secretion (Mogami et al., 1994).

Propriétés

Numéro CAS |

1346603-13-1 |

|---|---|

Nom du produit |

KAD-1229-d8 Calcium Hydrate |

Formule moléculaire |

C19H27NO4 |

Poids moléculaire |

341.477 |

Nom IUPAC |

(2R)-4-[(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-deuterio-2-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-4-oxobutanoic acid;hydrate |

InChI |

InChI=1S/C19H25NO3.H2O/c21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;/h1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);1H2/t15-,16+,17-;/m0./s1/i1D,2D,3D,6D,7D,10D2,17D; |

Clé InChI |

YBMPTCIINXDDNF-IGMUIECFSA-N |

SMILES |

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.O |

Synonymes |

(S)-2-Benzyl-4-oxo-4-(cis-perhydroisoindol-2-yl)butyric Acid-d8 Calcium Salt Hydrate; Mitiglinide-d8 Calcium Hydrate; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol-d4](/img/structure/B564390.png)

![1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride](/img/structure/B564397.png)